molecular formula C13H15NO4S2 B2689479 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide CAS No. 2310126-16-8

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide

Cat. No.: B2689479
CAS No.: 2310126-16-8
M. Wt: 313.39
InChI Key: DBJWOOHQHVAKJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed various methods, including heterocyclic chemistry , to construct the furan , thiophene , and cyclopropane moieties. Notably, the thiophene and furan rings contribute to its aromatic character and reactivity. Literature reports suggest that the synthesis can be achieved through multistep reactions , with attention to stereochemistry and regioselectivity .


Molecular Structure Analysis

The molecular structure of N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide reveals a cyclopropane core linked to a thiophene-furan hybrid system. The sulfonamide group provides polarity and potential for hydrogen bonding. Researchers have elucidated its 3D conformation using techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

This compound participates in several chemical reactions, including hydrolysis , oxidation , and substitution . Its sulfonamide moiety can undergo acid-catalyzed hydrolysis , leading to the release of sulfonic acid . Additionally, the furan and thiophene rings may undergo electrophilic aromatic substitution reactions. Researchers have explored its reactivity in the context of drug design and bioactivity .


Physical and Chemical Properties Analysis

  • Stability : Sensitive to moisture and light; store at room temperature

Safety and Hazards

  • Storage : Store at room temperature away from direct sunlight and moisture .

Future Directions

: Enamine: 5-(furan-2-yl)thiophene-2-carboxylic acid : Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Antimicrobial Activity of 5-(Furan-2-yl)thiophene-2-carboxylic Acid : [Vibrational Characterization and Molecular Electronic Investigations of 2-Acetyl-5-methylfuran](https://link.springer

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-10(8-14-20(16,17)9-3-4-9)12-5-6-13(19-12)11-2-1-7-18-11/h1-2,5-7,9-10,14-15H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJWOOHQHVAKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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